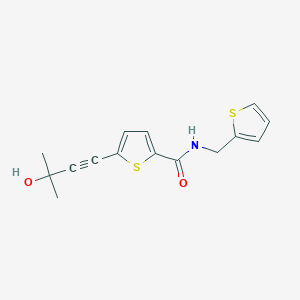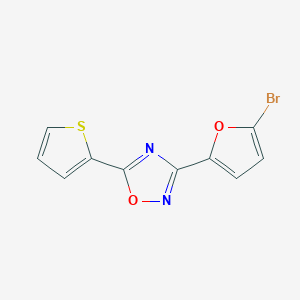
4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a phenyl group attached to an octahydroquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chlorobenzaldehyde, dimedone, and aniline in the presence of a catalyst such as piperidine can lead to the formation of the desired compound. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve the yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives. It is also used in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to interact with DNA or RNA could contribute to its antimicrobial and antiviral properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorophenyl derivatives: Compounds like 4-chlorophenyl imidazole and 4-chlorophenyl thiazole share structural similarities with 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione.
Quinoline derivatives: Other quinoline derivatives, such as quinine and chloroquine, also exhibit diverse biological activities and are used in various applications.
Uniqueness
What sets 4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione apart is its unique combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C23H22ClNO2 |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-7,7-dimethyl-1-phenyl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H22ClNO2/c1-23(2)13-19-22(20(26)14-23)18(15-8-10-16(24)11-9-15)12-21(27)25(19)17-6-4-3-5-7-17/h3-11,18H,12-14H2,1-2H3 |
Clé InChI |
HIORRLLYXMNRQY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15004851.png)
![Tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione, 3-(4-hydroxyphenyl)-2,5-diphenyl-](/img/structure/B15004852.png)
![N-methyl-5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15004853.png)

![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid](/img/structure/B15004864.png)
![5-Butyl-3-(2-hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004870.png)

![[1,5-dinitro-6-oxo-11-(2-oxopropyl)-1,4,5,6-tetrahydro-1,5-methano-3-benzazocin-3(2H)-yl]acetic acid](/img/structure/B15004879.png)
![4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B15004885.png)
![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
![Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15004898.png)
![7-[4-(Adamantane-1-carbonylcarbamothioyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15004941.png)
![2-{[1-(2,4-dichlorobenzyl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004948.png)
